1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine
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Overview
Description
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[1,5-a]pyridine core fused with a piperazine ring, which is further substituted with a trimethoxybenzoyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrazolo[1,5-a]pyridine core.
Attachment of the Trimethoxybenzoyl Group: The final step involves the acylation of the piperazine ring with 3,4,5-trimethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrazolo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets can lead to the development of new drugs for treating various diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol: A related compound with a hydroxyl group instead of the piperazine and trimethoxybenzoyl substituents.
5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile: Another similar compound with an amino and chloro substitution.
Uniqueness
The uniqueness of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine lies in its combination of the pyrazolo[1,5-a]pyridine core with the piperazine and trimethoxybenzoyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5/c1-29-18-12-15(13-19(30-2)20(18)31-3)21(27)24-8-10-25(11-9-24)22(28)17-14-16-6-4-5-7-26(16)23-17/h12-14H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSOAVHUAGOUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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